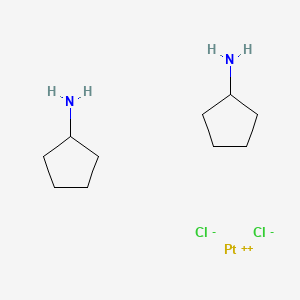
Dichlorobis(cyclopentylamine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(cyclopentylamine)platinum, also known as this compound, is a useful research compound. Its molecular formula is C10H22Cl2N2Pt and its molecular weight is 436.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxicity and Antitumor Activity
Dichlorobis(cyclopentylamine)platinum has been evaluated for its cytotoxic properties against various cancer cell lines. Key findings include:
- High Antitumor Activity : In vitro studies have shown that this compound exhibits potent antitumor activity, comparable to established platinum drugs like cisplatin and oxaliplatin. Its therapeutic index suggests a favorable balance between efficacy and toxicity .
- Cell Line Sensitivity : The compound has demonstrated variable sensitivity across different cancer cell lines, making it a candidate for further investigation in personalized medicine approaches .
Comparative Studies
Comparative studies highlight the unique properties of this compound relative to other platinum complexes:
| Compound Name | Solubility | Mechanism | Antitumor Activity |
|---|---|---|---|
| Cisplatin | Water-soluble | DNA cross-linking | High |
| Oxaliplatin | Water-soluble | DNA cross-linking | Moderate |
| This compound | Poorly soluble | DNA cross-linking | High |
The differences in solubility and mechanisms suggest that this compound may offer distinct advantages or disadvantages depending on the specific context of use in chemotherapy regimens.
Case Studies
Several case studies have documented the effects of this compound on cancer cells:
- Study on CHO Cells : A study investigated the induction of chromosome damage by this compound in CHO cells. The results indicated a log-linear relationship between chromatid aberration frequency and cell survival, reinforcing its classification as a potent cytotoxic agent .
- Combination Therapy with Radiation : Another study explored the compound's effects when combined with ionizing radiation, revealing enhanced cytotoxicity compared to radiation alone. This suggests potential for clinical applications in radiotherapy settings .
Propriétés
Numéro CAS |
38780-36-8 |
|---|---|
Formule moléculaire |
C10H22Cl2N2Pt |
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
cyclopentanamine;platinum(2+);dichloride |
InChI |
InChI=1S/2C5H11N.2ClH.Pt/c2*6-5-3-1-2-4-5;;;/h2*5H,1-4,6H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
XKVGJMMDBBIVBQ-UHFFFAOYSA-L |
SMILES |
C1CCC(C1)N.C1CCC(C1)N.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
C1CCC(C1)N.C1CCC(C1)N.[Cl-].[Cl-].[Pt+2] |
Key on ui other cas no. |
56846-69-6 38780-36-8 |
Synonymes |
cis-dichlorobis(cyclopentylamine)platinum dichlorobis(cyclopentylamine)platinum dichlorobis(cyclopentylamine)platinum, (SP-4-1)-isomer dichlorobis(cyclopentylamine)platinum, 195Pt-labeled, (SP-4-2)-isomer NSC 170898 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















